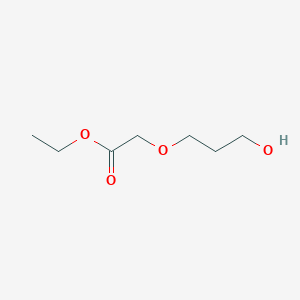

Acetic acid, 2-(3-hydroxypropoxy)-, ethyl ester

Overview

Description

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Ethyl 2-(3-hydroxypropoxy)acetate serves as a valuable building block in organic synthesis. Researchers utilize it to create aryloxyalkyl esters through a convenient one-pot synthetic method. This method involves coupling various phenolic esters with halogenated alcohols, resulting in the formation of aryloxyalkyl esters. The ready availability of starting materials and the simplicity of the experimental technique make this approach efficient .

Amorphous Solid Dispersion (ASD): Ethyl 2-(3-hydroxypropoxy)acetate can be incorporated into ASD formulations. It helps maintain drugs in a super-saturated state, inhibiting precipitation and enhancing dissolution rates in aqueous media. Its amphiphilic nature and ionization pH contribute to stable ASDs .

3D Printing: Researchers explore its use in 3D printing for drug delivery. By incorporating it into filaments or matrices, they create patient-specific dosage forms with controlled release properties .

Biomedical and Tissue Engineering

- Biocompatible Polymers : Ethyl 2-(3-hydroxypropoxy)acetate is employed in tissue engineering due to its biocompatibility. It can be part of scaffolds or coatings for tissue regeneration .

Solvent and Coating Applications

Environmentally Friendly Solvent: Its moderate polarity, non-toxicity, and biodegradability make it an attractive solvent choice in various applications .

Dry Coating: In pharmaceutical manufacturing, it can be used for dry coating of tablets or pellets, improving stability and drug release profiles .

Industrial Research and Formulations

- Polymer Additive : Ethyl 2-(3-hydroxypropoxy)acetate finds applications in polymers, such as hydroxypropyl methylcellulose acetate succinate (HPMCAS). HPMCAS enhances drug solubility, stability, and bioavailability in formulations .

properties

IUPAC Name |

ethyl 2-(3-hydroxypropoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-2-11-7(9)6-10-5-3-4-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTCKWCAJKCYRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, 2-(3-hydroxypropoxy)-, ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B3132719.png)

![N-(2-furylmethyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B3132727.png)

![4,9-dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one](/img/structure/B3132731.png)

![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B3132737.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B3132761.png)